(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide
Overview
Description
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide, commonly known as CAMP, is an organic compound belonging to the class of cycloalkylamines. It is a chiral secondary amine, which is widely used in medicinal chemistry and synthetic organic chemistry. CAMP has been extensively studied due to its versatile applications in the synthesis of various bioactive molecules, such as drugs, hormones, and other pharmaceuticals. CAMP has also been used in the development of various therapeutic agents and in the synthesis of various organic compounds.
Scientific Research Applications
Synthetic Applications and Chemical Reactions
One area of research has focused on the reactions involving cyclohexylamides, demonstrating their utility in creating complex chemical structures. For example, methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to produce methyl 1-(1-aryl-3-benzylamino)- or methyl 1-(1-aryl-3-cyclohexylamino)-3-oxo-2-cyanopropyl)cyclohexylcarboxylates. These products, characterized by XRD analysis, showcase the compound's role in facilitating the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science (Kirillov et al., 2013).
Biochemical Decomposition and Enzymatic Hydrolysis
Another study investigated the decomposition of related compounds, including N-(3,4-dichlorophenyl)-2-methylpentanamide, by organisms capable of hydrolyzing these substances. This research highlights the environmental and biochemical implications of cyclohexylamine derivatives, suggesting potential for bioremediation or understanding the metabolic pathways involved in the decomposition of complex organic compounds (Sharabi & Bordeleau, 1969).
Pharmacological and Biological Activity
The synthesis and evaluation of cyclohexylamine derivatives for their analgesic activity have been explored, with findings indicating that some compounds exhibit significant analgesic effects while maintaining low toxicity. This suggests potential therapeutic applications, underscoring the importance of structural modifications to enhance efficacy and safety profiles in drug development (Kirillov et al., 2012).
Antifungal, Antibacterial, and Cytotoxic Activities
Research on the endophytic fungus Botryosphaeria dothidea derived from Melia azedarach has led to the isolation of new metabolites, including derivatives of cyclohexylamine. These compounds have been evaluated for their antimicrobial, antioxidant, and cytotoxic activities, demonstrating significant potential in the development of new agents for treating infections and cancer (Xiao et al., 2014).
Receptor Binding and Agonistic Properties
Studies have also focused on the synthesis of cyclohexylamine derivatives as high-affinity sigma receptor ligands, investigating their stereospecificity and binding affinities. This research contributes to a deeper understanding of receptor-ligand interactions, with implications for designing drugs targeting specific receptors involved in neurological disorders and pain management (Radesca et al., 1991).
properties
IUPAC Name |
(2S,3S)-2-(cyclohexylamino)-3-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15)/t9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSVFFAFDTJDL-ONGXEEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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